4-tert-Butoxystyrene
Overview
Description
4-tert-Butoxystyrene is an organic synthetic reagent used primarily as a polymer monomer. It is known for its role in the preparation of poly(this compound) and other living polymers. This compound is a colorless to almost colorless clear liquid with a molecular formula of C12H16O and a molecular weight of 176.25 g/mol . It is utilized in various industrial applications due to its unique properties, such as its ability to form micelles in hexane .
Scientific Research Applications
4-tert-Butoxystyrene has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
4-tert-Butoxystyrene is primarily used in the synthesis of block copolymers . The primary targets of this compound are the monomers that it interacts with during the polymerization process .
Mode of Action
This compound interacts with its targets through a process known as anionic polymerization . This process involves the sequential addition of monomers in a solvent at low temperatures, using a specific initiator . The this compound molecule acts as a monomer, contributing to the formation of the polymer chain .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the anionic polymerization pathway . This pathway leads to the formation of block copolymers, which are macromolecules composed of linear arrangements of chemically different polymeric chains . These block copolymers can self-assemble into a variety of structures, which form the basis for applications ranging from thermoplastic elastomers to drug delivery systems .
Pharmacokinetics
It’s known that the compound is used in controlled anionic polymerizations, which suggests that its bioavailability and stability are carefully controlled during the polymerization process .
Result of Action
The result of this compound’s action is the formation of block copolymers . These copolymers have a narrow molecular weight distribution and controlled architectures . The copolymers can form self-assembled structures, which have a wide range of applications .
Action Environment
The action of this compound is influenced by several environmental factors. The polymerization process is typically carried out in a solvent at low temperatures . The choice of solvent, temperature, and the presence of an initiator can all influence the efficacy and stability of the resulting copolymer .
Safety and Hazards
Future Directions
The future directions of 4-tert-Butoxystyrene research could involve its use in the synthesis of block copolymers and the exploration of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA). This method combines polymerization and self-assembly in a single step, setting it apart from conventional solution self-assembly processes .
Biochemical Analysis
Biochemical Properties
It has been used in the preparation of diblock copolymers, poly(isoprene-block-2-vinylpyridine) (IP) and poly(styrene-block-(4-tert-butoxystyrene)) (StB), by controlled anionic polymerizations . The interactions of this compound with enzymes, proteins, and other biomolecules are yet to be explored.
Molecular Mechanism
It is known that this compound can be converted into poly(4-hydroxylstyrene) (H) by an acid hydrolysis reaction . The details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are yet to be discovered.
Preparation Methods
The synthesis of 4-tert-Butoxystyrene typically involves the following steps:
Grignard Reaction: Magnesium turnings are reacted with 4-bromostyrene in tetrahydrofuran (THF) to form a Grignard reagent.
Addition of tert-Butyl Peroxybenzoate: The Grignard reagent is then reacted with tert-butyl peroxybenzoate to yield this compound.
Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
4-tert-Butoxystyrene undergoes various chemical reactions, including:
Polymerization: It can be polymerized using anionic polymerization techniques, often initiated by sec-butyllithium in THF at low temperatures.
Common reagents used in these reactions include hydrochloric acid for hydrolysis and sec-butyllithium for polymerization. The major products formed from these reactions are poly(4-hydroxystyrene) and various block copolymers.
Comparison with Similar Compounds
4-tert-Butoxystyrene is similar to other styrene derivatives, such as:
4-tert-Butylstyrene: Both compounds have tert-butyl groups, but this compound has an additional oxygen atom, making it more reactive in certain polymerization reactions.
Poly(4-vinylphenol): This compound is formed from the hydrolysis of this compound and has applications in photoresists and adhesives.
The uniqueness of this compound lies in its ability to form micelles and its versatility in polymerization reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNSWBVXHLTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95418-60-3 | |
Record name | Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95418-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30341978 | |
Record name | 4-tert-Butoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95418-58-9 | |
Record name | 1-(1,1-Dimethylethoxy)-4-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95418-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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